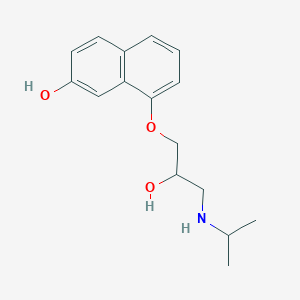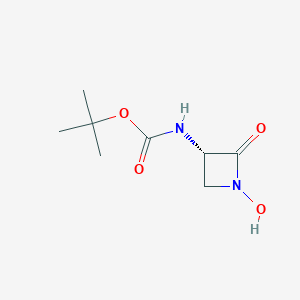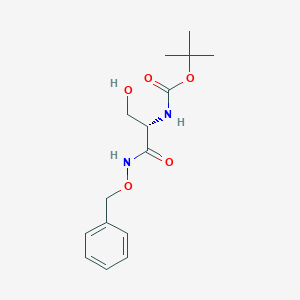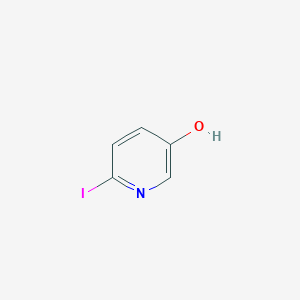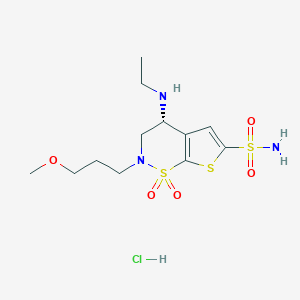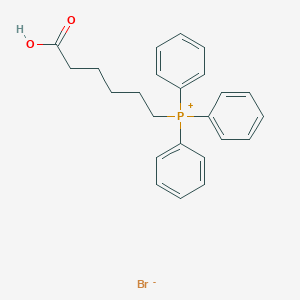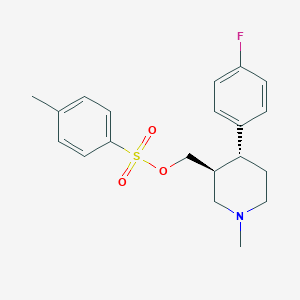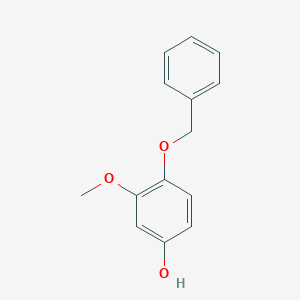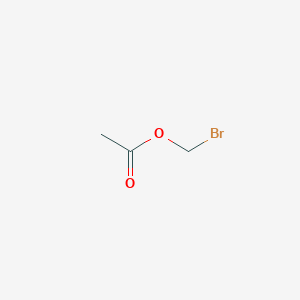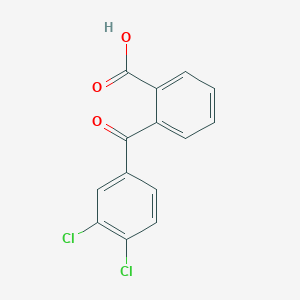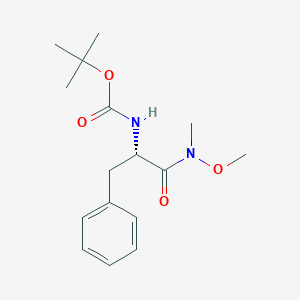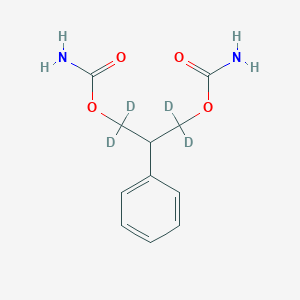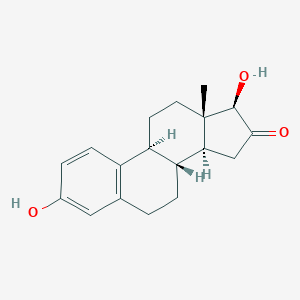
16-Ketoestradiol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Le 16-Ketoestradiol a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence dans l'étude du métabolisme et de la synthèse des œstrogènes.
Biologie : Investigué pour son rôle dans la liaison et l'activité des récepteurs aux œstrogènes.
Médecine : Étudié pour ses effets thérapeutiques potentiels et comme biomarqueur de certaines maladies.
Industrie : Utilisé dans la production de produits pharmaceutiques liés aux œstrogènes et de produits chimiques de recherche.
5. Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs aux œstrogènes α et β avec des valeurs de CI50 de 112,2 et 50,1 nM, respectivement . Cette liaison déclenche une cascade d'événements moléculaires qui modulent l'expression génique et les réponses cellulaires. L'activité anti-œstrogénique du composé est indiquée par sa capacité à augmenter l'épaisseur, la stratification et la cornification de l'épithélium vaginal chez les modèles animaux .
Composés similaires :
16-Ketoestrone : Un autre œstrogène faible avec des caractéristiques structurelles similaires mais une puissance et une activité différentes.
Estriol : Un œstrogène à action courte avec des effets biologiques distincts.
Diéthylstilbestrol : Un œstrogène synthétique à activité ralentie.
Unicité : Le this compound est unique en raison de son affinité de liaison spécifique aux récepteurs aux œstrogènes et de sa voie métabolique distincte impliquant une oxydation en position C-16. Cela le distingue des autres œstrogènes comme l'estriol et le diéthylstilbestrol, qui ont des profils métaboliques et de liaison aux récepteurs différents .
Mécanisme D'action
Target of Action
16-Ketoestradiol is an active metabolite of the endogenous estrogen estrone . It primarily targets the estrogen receptors α (ERα) and β (ERβ) . These receptors are involved in the regulation of many biological processes including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
This compound binds to estrogen receptor α (ERα) and ERβ with IC50 values of 112.2 and 50.1 nM for the human receptors, respectively . This binding triggers a conformational change in the receptor, leading to the activation or repression of target genes that regulate various physiological processes .
Biochemical Pathways
This compound is formed from estrone via an estriol or a 16-epiestriol intermediate by oxidation of the C-16 hydroxyl .
Pharmacokinetics
As an estrogen metabolite, it is expected to follow similar pharmacokinetic patterns as other estrogens .
Result of Action
This compound exhibits estrogenic activity, albeit weaker than estradiol . It is considered a “short-acting” or “impeded” estrogen, similar to estriol and dimethylstilbestrol . Its effects at the molecular and cellular levels are likely to include modulation of gene expression, cell growth, and differentiation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other hormones, the individual’s health status, genetic factors, and lifestyle choices . .
Analyse Biochimique
Biochemical Properties
16-Ketoestradiol is an active metabolite of the endogenous estrogen estrone . It is formed from estrone via an estriol intermediate by oxidation of the C-16 hydroxyl . It binds to estrogen receptor α (ERα) and ERβ .
Cellular Effects
This compound has been identified as a stimulant for Vascular Endothelial Growth Factor (VEGF) secretion in human luteinized granulosa cells . This suggests that it may play a role in angiogenesis, a process critical for the growth and development of new blood vessels.
Molecular Mechanism
It is known that it binds to estrogen receptors, which can then bind to specific DNA sequences, influencing gene expression . This can lead to a variety of cellular responses, including changes in cell growth and differentiation.
Temporal Effects in Laboratory Settings
It is known that the effects of estrogens can vary over time, depending on factors such as the specific cell type, the concentration of the estrogen, and the presence of other signaling molecules .
Metabolic Pathways
This compound is involved in the metabolic pathway of estrone. It is formed from estrone via an estriol intermediate by oxidation of the C-16 hydroxyl .
Subcellular Localization
As an estrogen, it is likely to be found in the cytoplasm and nucleus of cells, as these are the locations of the estrogen receptors to which it binds .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : Le 16-Ketoestradiol peut être synthétisé à partir de l'estrone par l'intermédiaire d'un composé intermédiaire tel que l'estriol ou la 16-épiestiol par oxydation du groupe hydroxyle en C-16 . Les conditions réactionnelles impliquent généralement l'utilisation d'agents oxydants dans des conditions contrôlées de température et de pH pour garantir l'oxydation sélective du groupe hydroxyle en position C-16.
Méthodes de production industrielle : La production industrielle du this compound implique une synthèse à grande échelle utilisant des voies synthétiques similaires, mais optimisées pour un rendement et une pureté plus élevés. Cela inclut souvent l'utilisation de techniques de purification avancées telles que la chromatographie pour isoler le produit souhaité des mélanges réactionnels.
Analyse Des Réactions Chimiques
Types de réactions : Le 16-Ketoestradiol subit diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyles en cétones.
Réduction : Conversion des cétones en groupes hydroxyles.
Substitution : Remplacement de groupes fonctionnels par d'autres substituants.
Réactifs et conditions communes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les conditions varient en fonction du substituant introduit, mais impliquent souvent des catalyseurs et des solvants spécifiques.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés ou cétoniques du this compound, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés.
Comparaison Avec Des Composés Similaires
16-Ketoestrone: Another weak estrogen with similar structural features but different potency and activity.
Estriol: A short-acting estrogen with distinct biological effects.
Dimethylstilbestrol: A synthetic estrogen with impeded activity.
Uniqueness: 16-Ketoestradiol is unique due to its specific binding affinity to estrogen receptors and its distinct metabolic pathway involving oxidation at the C-16 position. This sets it apart from other estrogens like estriol and dimethylstilbestrol, which have different metabolic and receptor-binding profiles .
Propriétés
IUPAC Name |
(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDGFQJCHFJTRH-YONAWACDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)[C@@H]2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040386 | |
| Record name | 16-Ketoestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 16-Ketoestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-75-6 | |
| Record name | 16-Ketoestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-Ketoestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 566-75-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16-Ketoestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16-KETOESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CE096RR70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 16-Ketoestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 16-Ketoestradiol and where is it found?
A: this compound (3,17β-dihydroxy-1,3,5(10)-estratrien-16-one), also known as 16-oxoestradiol, is a naturally occurring C18 steroid hormone. It's a metabolite of estrone and estradiol-17β, belonging to the group of ring D-α-ketolic estrogens. [, , ] This metabolite has been identified in the urine of various species including humans, laying hens, and channel catfish. [, , , , , , ]
Q2: What is the significance of this compound in estrogen metabolism?
A: this compound plays a role in the complex interconversion pathway of estrogens. While initially considered a potential intermediate in estriol formation, research using radioactive tracers revealed it to be a metabolite of estradiol-17β in humans, with a conversion rate of approximately 1.6%. [] Further investigations suggested that both this compound and 16α-hydroxyestrone originate from estrone, possibly sharing a common metabolic pathway. []
Q3: Does the excretion of this compound vary during pregnancy?
A: Yes, studies indicate that the excretion profile of this compound changes during pregnancy. Research on pregnant women in their last trimester revealed that this compound constitutes about 7.0% of the total excreted estriol, highlighting its significant presence during this period. []
Q4: Are there differences in this compound levels between species?
A: Yes, the concentration and significance of this compound as a circulating estrogen appears to differ between species. In white-tailed Texas deer, it was the most abundant free plasma estrogen identified during pregnancy. [] Similarly, in Channel Catfish, this compound was found in the highest concentration among the free plasma estrogens during ovarian development. [] This suggests a potentially species-specific role for this particular estrogen metabolite.
Q5: Is there a connection between this compound and angiogenesis?
A: Recent research points towards a potential role of this compound in angiogenesis, a crucial process in follicular development. Studies found reduced levels of this compound, along with other pro-angiogenic estrogen metabolites and vascular endothelial growth factor (VEGF), in the follicular fluid of women with polycystic ovary syndrome (PCOS) experiencing follicular arrest. [] Exogenous gonadotropin treatment in these women led to an increase in the levels of this compound and VEGF, suggesting a potential link between this metabolite and follicular angiogenesis. []
Q6: How is this compound typically measured in biological samples?
A: Various analytical methods have been developed for the quantification of this compound and other estrogen metabolites in biological matrices. Gas chromatography, often coupled with mass spectrometry (GC-MS), has been used for separating and quantifying estrogen fractions, including this compound, in urine samples. [, , ]
Q7: What are the advantages of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) in measuring this compound?
A: HPLC-MS methods offer distinct advantages for analyzing this compound and other estrogen metabolites. This technique allows for the simultaneous quantification of multiple estrogens, including this compound, with high sensitivity and specificity. [, , , , , ] The method has been successfully applied to measure estrogen levels in various biological samples, including urine and serum. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[IMINOBIS(METHYLENE)]BISPHENOL](/img/structure/B23817.png)
